Methylnaltrexone D3 Bromide is a derivative of naltrexone, a well-known opioid antagonist. This compound is specifically designed as a selective μ-opioid receptor antagonist and is commonly used in pharmacological studies to investigate opioid receptor interactions and metabolic pathways. Methylnaltrexone D3 Bromide is distinguished by the presence of deuterium isotopes, which assist in tracing metabolic processes and enhancing analytical precision.
Methylnaltrexone D3 Bromide can be synthesized from naltrexone through various chemical reactions involving methylation and bromination steps. It is commercially available from several suppliers, including LGC Standards and MedChemExpress, and is primarily utilized in research settings for its stability and specificity in studies related to opioid receptors .
Methylnaltrexone D3 Bromide falls under the category of pharmaceutical reference standards and stable isotope-labeled compounds. Its IUPAC name is (4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-3-ium-7-one bromide .
The synthesis of Methylnaltrexone D3 Bromide typically involves two main steps: the methylation of naltrexone followed by bromination. The methylation step can utilize various methylating agents such as dimethyl sulfate or methyl iodide. The resulting compound undergoes a bromination reaction using a bromide source like hydrogen bromide.
The molecular formula of Methylnaltrexone D3 Bromide is , with a molecular weight of 439.36 g/mol. The presence of deuterium isotopes (D) enhances its stability and allows for precise tracking in biological systems.
Methylnaltrexone D3 Bromide can participate in various chemical reactions typical for quaternary ammonium compounds and can be utilized in studies involving receptor binding assays or metabolic pathway tracing.
The synthesis involves careful control of pH during the reaction phases to ensure high purity (>99%) and yield. The final product may require recrystallization to achieve desired purity levels .
Methylnaltrexone D3 Bromide acts primarily as an antagonist at μ-opioid receptors. By binding to these receptors without activating them, it effectively blocks the action of endogenous opioids and exogenous opioid medications.
This compound's mechanism allows it to alleviate opioid-induced constipation without affecting analgesia, making it particularly valuable in clinical settings where opioid use is necessary .
Methylnaltrexone D3 Bromide has applications in:
This compound serves as an essential tool for researchers investigating the complex dynamics of opioid pharmacology and metabolism .
Methylnaltrexone D3 bromide (C₂₁H₂₃D₃BrNO₄; CAS 1131456-47-7) is a deuterium-labeled analog of the peripheral μ-opioid receptor antagonist methylnaltrexone bromide. Its molecular weight is 439.36 g/mol, reflecting the replacement of three hydrogen atoms with deuterium at the N-methyl group (–N–CD₃). This isotopic labeling occurs specifically at the quaternary ammonium nitrogen, where the methyl group carries the deuterium atoms, resulting in a molecular formula distinct from its non-deuterated counterpart (C₂₁H₂₆BrNO₄, MW 436.34 g/mol) [1] [4] [10]. The core structure retains the polycyclic benzomorphan skeleton of naltrexone derivatives, characterized by:
The stereochemistry is preserved as (4R,4aS,7aR,12bS) in the morphinan backbone, ensuring identical spatial configuration to the parent compound. Isotopic labeling does not alter the chiral centers but introduces measurable mass differences critical for analytical detection [6] [10].
Table 1: Atomic-Level Deuterium Labeling Details
Location | Chemical Environment | Isotopic Substitution | Impact on Properties |
---|---|---|---|
N-Methyl Group | Quaternary ammonium (–N⁺–) | –CH₃ → –CD₃ | Increased molecular mass (Δm = +3 Da), altered vibrational frequencies |
Cyclopropylmethyl | –CH₂–cyclopropyl | None | Unmodified compared to non-deuterated form |
Bromide Ion | Counterion | None | Identical ionic interaction |
Deuteration at the N-methyl group induces subtle but significant changes in physicochemical behavior without altering primary pharmacology:
Table 2: Structural and Functional Comparison
Property | Methylnaltrexone D3 Bromide | Non-Deuterated Methylnaltrexone Bromide |
---|---|---|
Molecular Formula | C₂₁H₂₃D₃BrNO₄ | C₂₁H₂₆BrNO₄ |
Molecular Weight (g/mol) | 439.36 | 436.34 |
Deuterium Position | Exclusively at N-methyl group | N/A |
Blood-Brain Barrier Permeability | Negligible (quaternary ammonium) | Negligible |
Key Applications | Isotopic tracer in metabolism studies | Therapeutic agent for opioid-induced constipation |
Solubility: Methylnaltrexone D3 bromide is sparingly soluble in water and polar organic solvents (e.g., ethanol, methanol), consistent with its ionic quaternary ammonium structure. Its relative density is 1.31 g/cm³, indicating a densely packed solid state [1] [4].
Stability:
Crystallography: Though no single-crystal X-ray data was available in the sources, its bromide salt form suggests ionic lattice stabilization via electrostatic interactions between the quaternary nitrogen and bromide anion. The deuterated methyl group may influence unit cell parameters minimally due to isotopic mass differences [10].
Mass Spectrometry (MS):
Nuclear Magnetic Resonance (NMR):
Fourier-Transform Infrared (FTIR):
Comprehensive Compound Nomenclature
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0